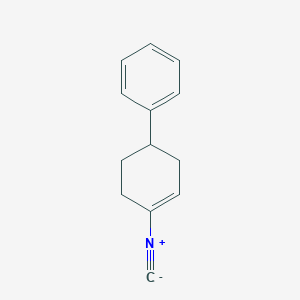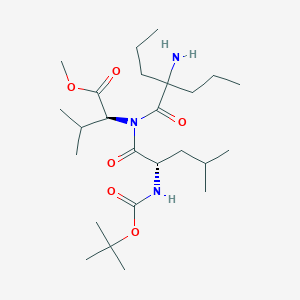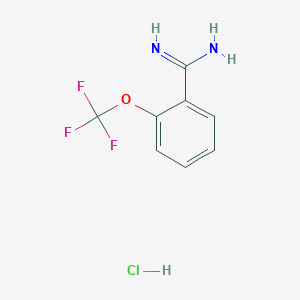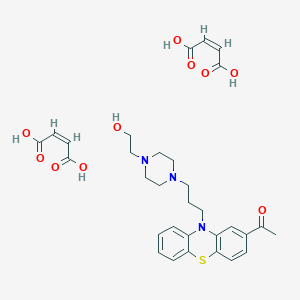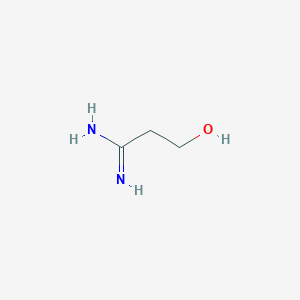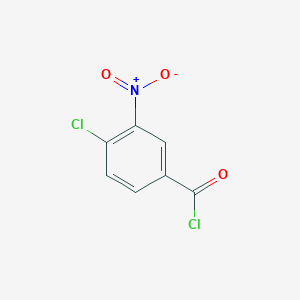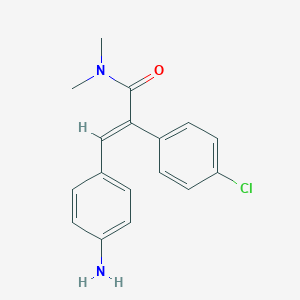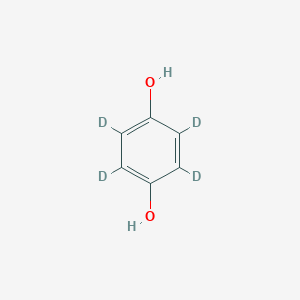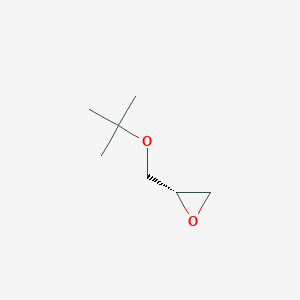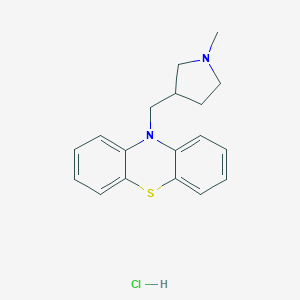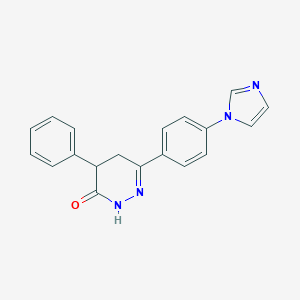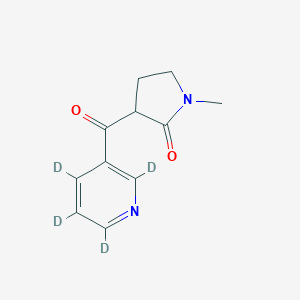![molecular formula C14H17N7O4 B142549 1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione CAS No. 137046-51-6](/img/structure/B142549.png)
1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione, commonly known as Nifurtimox, is an antiprotozoal drug. It was first synthesized in the 1960s and has been used to treat Chagas disease and sleeping sickness. Nifurtimox has been found to have potential applications in the treatment of other diseases as well.
Mecanismo De Acción
The exact mechanism of action of Nifurtimox is not fully understood. However, it is believed to work by generating free radicals that damage the DNA of the parasites.
Efectos Bioquímicos Y Fisiológicos
Nifurtimox has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including trypanothione reductase and glutathione reductase. It has also been found to induce apoptosis in parasites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nifurtimox has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. It is also effective against a wide range of parasites. However, it has a number of limitations as well. It is toxic to mammalian cells and has a short half-life in the body.
Direcciones Futuras
There are a number of potential future directions for research on Nifurtimox. One area of interest is the development of new formulations of the drug that are less toxic to mammalian cells. Another area of interest is the identification of new targets for the drug. Finally, there is interest in exploring the use of Nifurtimox in the treatment of other diseases, such as cancer.
Métodos De Síntesis
The synthesis of Nifurtimox involves the reaction of 5-nitrofurfurylamine with 2,6-dioxopurine in the presence of acetic anhydride. The resulting product is then reacted with 1,4-dibromobutane to form the desired compound.
Aplicaciones Científicas De Investigación
Nifurtimox has been extensively studied for its potential use in the treatment of various diseases. It has been found to be effective against Trypanosoma cruzi, the parasite that causes Chagas disease. It has also been shown to be effective against various strains of Leishmania, the parasite that causes sleeping sickness.
Propiedades
Número CAS |
137046-51-6 |
|---|---|
Nombre del producto |
1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione |
Fórmula molecular |
C14H17N7O4 |
Peso molecular |
347.33 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione |
InChI |
InChI=1S/C14H17N7O4/c1-17-11-10(12(22)18(2)14(17)23)20(9-16-11)7-4-3-6-19-8-5-15-13(19)21(24)25/h5,8-9H,3-4,6-7H2,1-2H3 |
Clave InChI |
WMZHJZFCFREAFU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCN3C=CN=C3[N+](=O)[O-] |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCN3C=CN=C3[N+](=O)[O-] |
Sinónimos |
7-(4'-(2-nitroimidazole-1-yl)butyl)theophylline NITP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



